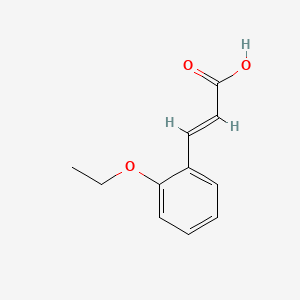

2-Ethoxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDCJJEJZCEBF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901323 | |

| Record name | (E)-2-Ethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-81-9, 59923-03-4 | |

| Record name | 69038-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxycinnamic Acid

<

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxycinnamic acid (o-ethoxycinnamic acid), a versatile aromatic carboxylic acid with significant applications across the pharmaceutical, cosmetic, and material science sectors.[1][2] This document delves into the core physicochemical properties, spectroscopic profile, chemical reactivity, and established analytical methodologies pertinent to its characterization and application. Furthermore, it explores its biological activities, particularly as a potential tyrosinase inhibitor, and outlines detailed protocols for its synthesis and analysis, grounded in established scientific principles. Safety and handling protocols are also explicitly detailed to ensure proper laboratory conduct. This guide is intended for researchers, chemists, and formulation scientists engaged in drug development and advanced material applications.

Introduction

This compound, systematically named (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by an ethoxy substituent at the ortho position of the phenyl ring.[3] This structural modification imparts unique properties, enhancing its utility as a synthetic intermediate and functional ingredient.[1] Its applications are diverse, ranging from being a key building block in the synthesis of pharmaceuticals with anti-inflammatory properties to its use as a UV-absorbing agent in cosmetic formulations and a stabilizer in polymer chemistry.[2] The causality behind its broad utility lies in the interplay between the carboxylic acid functionality, the conjugated double bond, and the ortho-ethoxy group, which influences its reactivity, solubility, and biological interactions. This guide aims to provide an in-depth, field-proven perspective on this compound, moving beyond mere data tabulation to explain the scientific rationale behind its properties and handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The data presented herein are synthesized from authoritative chemical databases and supplier specifications.

Chemical Identity and Structure

-

IUPAC Name: (E)-3-(2-ethoxyphenyl)prop-2-enoic acid[3]

-

Synonyms: o-Ethoxycinnamic acid, 3-(2-Ethoxyphenyl)acrylic acid[3]

-

CAS Number: 69038-81-9[3]

-

Molecular Formula: C₁₁H₁₂O₃[3]

-

Molecular Weight: 192.21 g/mol [3]

The trans configuration of the alkene is the most stable and common isomer, a direct consequence of minimizing steric hindrance between the phenyl ring and the carboxylic acid group.

Physical Properties

The physical properties of this compound are critical for determining appropriate solvents for reactions and formulations, as well as for predicting its behavior in various physical states.

| Property | Value | Source(s) |

| Appearance | White to cream solid/powder | [4] |

| Melting Point | 181-188 °C | [4] |

| Boiling Point | 325.1±17.0 °C (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; slightly soluble in water. | [6][7] |

| pKa (Strongest Acidic) | 4.14 (Predicted) | [8] |

Table 1: Key Physicochemical Properties of this compound.

The solubility profile indicates its suitability for organic-phase reactions and formulations. Its limited water solubility is typical for aromatic carboxylic acids of its size.

Spectroscopic Profile

Spectroscopic data is essential for identity confirmation and structural elucidation. The following is a summary of expected spectral characteristics based on its structural analogue, 2-Methoxycinnamic acid, and general principles.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), aromatic protons, vinylic protons (as doublets with a large coupling constant indicative of the trans configuration), and a broad singlet for the carboxylic acid proton.[10]

-

¹³C NMR: The carbon NMR would display signals for the ethoxy carbons, the aromatic carbons (with distinct shifts due to the ortho-substituent), the vinylic carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid.[11][12]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the hydrogen-bonded carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C stretch from the conjugated alkene (~1630 cm⁻¹), and aromatic C-H stretches.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]

Synthesis and Purification

The synthesis of cinnamic acid derivatives is well-established in organic chemistry. A common and reliable method is the Knoevenagel condensation, which offers mild reaction conditions and good yields.[13]

Synthesis via Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.

Causality: The choice of 2-ethoxybenzaldehyde as the starting material directly incorporates the required ortho-ethoxy group. Malonic acid serves as the carbanion precursor. A weak amine base like pyridine or piperidine is sufficient to deprotonate malonic acid without promoting unwanted side reactions with the aldehyde. The subsequent heating facilitates decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid product.[13]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottomed flask, add 2-ethoxybenzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and a catalytic amount of β-alanine (0.15 equivalents).

-

Solvent Addition: Add pyridine as the solvent (approx. 5 mL per gram of aldehyde).

-

Reflux: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into an ice bath containing concentrated hydrochloric acid. This protonates the carboxylate and precipitates the crude product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[13]

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

Accurate quantification and purity assessment are paramount. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[14][15][16]

HPLC Method for Purity and Quantification

A reversed-phase HPLC method provides excellent separation of this compound from potential starting materials, by-products, and degradants.[17]

Causality: The choice of a C18 column is based on the nonpolar nature of the analyte's aromatic ring, which provides strong hydrophobic interactions for retention. A mobile phase consisting of an acidified aqueous solution and an organic modifier (like methanol or acetonitrile) allows for the elution of the compound by modulating the polarity. The acidic pH (e.g., pH 2.4) is crucial to keep the carboxylic acid in its protonated, less polar form, ensuring good peak shape and consistent retention times.[18] UV detection is ideal due to the strong chromophore present in the conjugated system of the molecule.[18]

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is required.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient or isocratic mixture of Methanol and 0.1% Acetic Acid in Water. A typical starting point is a 60:40 mixture.

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: 25 °C.[18]

-

Detection: UV at 279 nm or 320 nm.[18]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identification: Compare the retention time of the major peak in the sample chromatogram to that of a certified reference standard.

-

Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantification: Use the calibration curve generated from the standards to determine the concentration of the analyte in the sample.

-

Pharmacological Profile and Biological Activity

Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[19][20]

Mechanism of Action: Tyrosinase Inhibition

A significant area of interest for cinnamic acid derivatives is their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[21][22][23] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable in cosmetics for skin whitening and in medicine for treating pigmentation issues.[22][24]

The inhibitory mechanism of cinnamic acid derivatives often involves binding to the active site of the tyrosinase enzyme, which contains copper ions. The specific mode of inhibition (competitive, non-competitive, or mixed-type) can vary depending on the substitution pattern on the phenyl ring.[21][25] The ethoxy group in this compound may influence this interaction through steric and electronic effects, making it a compound of interest for developing novel and safe tyrosinase inhibitors.[23]

Signaling Pathway Diagram

The following diagram illustrates the role of tyrosinase in the melanin synthesis pathway and the point of inhibition.

Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor.

Safety and Toxicology

Proper handling of any chemical substance is critical. This compound is classified as an irritant.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

| Hazard Statement | Classification | Pictogram |

| H315, H319, H335 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

Table 2: GHS Hazard Summary for this compound.[3]

Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following precautions are mandatory:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[26]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[26]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[27]

-

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][26]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[26]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[26]

-

Ingestion: Rinse mouth and seek medical advice.[7]

-

Conclusion

This compound is a compound with significant, demonstrated utility and future potential. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it an accessible and valuable molecule for researchers. The insights into its biological activity, particularly as a tyrosinase inhibitor, open avenues for new developments in cosmetics and dermatology. Adherence to the safety protocols outlined in this guide is essential for its responsible and effective application in the laboratory and beyond. This document serves as a foundational resource, empowering scientists to leverage the full potential of this compound with confidence and scientific rigor.

References

- PubChem. This compound | C11H12O3 | CID 736242.

- PubChem. 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530.

- ChemWhat. 2-Methoxycinnamic acid CAS#: 6099-03-2. [Link]

- NIST WebBook. cis-2-Methoxycinnamic acid. [Link]

- Royal Society of Chemistry. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm. [Link]

- PubChem. 2-Methoxycinnamic acid | C10H10O3 | CID 734154.

- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

- PubMed Central. An Updated Review of Tyrosinase Inhibitors. [Link]

- PubMed Central. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. [Link]

- Indian Journal of Chemical Technology.

- Royal Society of Chemistry.

- FooDB. Showing Compound trans-2-Methoxycinnamic acid (FDB004884). [Link]

- MDPI.

- PubMed.

- ResearchGate. Tyrosinase Inhibitory Effects of Cinnamic Acid. [Link]

- ResearchGate. (PDF) Tyrosinase inhibitory activities of cinnamic acid analogues. [Link]

- SpectraBase. trans-2-Methoxycinnamic acid - Optional[13C NMR] - Spectrum. [Link]

- MDPI.

- ResearchGate. Photodimerization in o -ethoxy cinnamic acid. Two centrosymmetric molecules of the α. [Link]

- ResearchGate. Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. [Link]

- Shimadzu Corporation. No.

- PubMed.

- Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

- CABI Digital Library. Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple...

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C11H12O3 | CID 736242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-METHOXYCINNAMIC ACID CAS#: 1011-54-7 [m.chemicalbook.com]

- 6. 2-Methoxycinnamic acid CAS#: 6099-03-2 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-METHOXYCINNAMIC ACID(1011-54-7) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. websites.umich.edu [websites.umich.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. shimadzu.com [shimadzu.com]

- 17. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. fishersci.com [fishersci.com]

- 27. 2-メトキシ桂皮酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

2-Ethoxycinnamic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Ethoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₁H₁₂O₃) is an aromatic carboxylic acid and a derivative of cinnamic acid. As a member of the cinnamate family, it belongs to a class of compounds widely investigated for their diverse biological activities and applications, ranging from roles as synthetic intermediates in the pharmaceutical industry to components in cosmetics. Understanding the fundamental physical properties of this compound is a critical first step in its handling, characterization, formulation, and quality control.

This guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple recitation of data to offer detailed, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to ensure that researchers can not only replicate these procedures but also understand the principles that guarantee data integrity and reliability.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is essential for any laboratory or development work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | [PubChem][1] |

| Molecular Formula | C₁₁H₁₂O₃ | [PubChem][1] |

| Molecular Weight | 192.21 g/mol | [PubChem][1] |

| Appearance | White to cream or yellow solid | [Thermo Scientific][2] |

| Melting Point | 181-188 °C (Varies by source and purity) | [Thermo Scientific][2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, DMSO, acetone, chloroform | [Alchemist-chem][3], [ChemicalBook][4] |

| pKa (Predicted) | 4.14 (Strongest Acidic) | [FooDB][5] |

Experimental Determination of Physical Properties

The following sections detail robust methodologies for the empirical validation of the key physical properties of this compound.

Melting Point Determination: A Criterion for Purity

Expertise & Experience: The melting point is one of the most fundamental and informative physical properties of a solid organic compound. A sharp, narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas the presence of impurities typically causes a depression and broadening of the melting range.[6] This phenomenon, known as melting point depression, is a colligative property that provides a rapid and cost-effective method for preliminary purity assessment.

Self-Validating Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Obtain a glass capillary tube (sealed at one end) and gently tap the open end into the sample powder.[7]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the solid into the bottom sealed end.[7][8] The packed sample should be approximately 1-2 mm high.[6]

-

-

Apparatus Setup & Measurement:

-

Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).

-

Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (10-20°C/minute) to quickly determine an approximate melting range. This saves time during the precise measurement.[8]

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7] Set a slow ramp rate of 1-2°C per minute.[8] A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Insert the capillary tube into the apparatus.[7]

-

-

Data Recording & Interpretation:

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[9]

-

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

-

Perform at least two careful determinations to ensure consistency and report the average.

-

Diagram: Melting Point Determination Workflow A logical flow for obtaining an accurate melting point.

Solubility Profiling: Elucidating Functional Group Characteristics

Expertise & Experience: Solubility testing is a classical qualitative analysis technique that provides significant insight into the structural characteristics of a molecule, particularly its polarity and the presence of acidic or basic functional groups.[10][11] For this compound, its carboxylic acid moiety is the dominant factor governing its solubility in aqueous solutions of varying pH. The principle of "like dissolves like" dictates its behavior in organic solvents.

Self-Validating Protocol for Qualitative Solubility Testing:

-

General Procedure:

-

For each test, add ~25 mg of this compound to a small test tube.

-

Add ~0.75 mL of the solvent in portions, shaking vigorously after each addition.[12]

-

"Soluble" is defined as the complete dissolution of the solid to form a homogeneous solution.

-

-

Solvent Sequence & Rationale:

-

Test 1: Water (H₂O): The molecule's large non-polar aromatic and alkyl portions are expected to outweigh the polarity of the carboxylic acid group, rendering it insoluble in water.[10]

-

Test 2: 5% Aqueous Sodium Hydroxide (NaOH): As a carboxylic acid, it is expected to be readily soluble.

-

Causality: NaOH is a strong base that deprotonates the carboxylic acid (pKa ~4.14) to form the highly polar and water-soluble sodium 2-ethoxycinnamate salt. This positive result is strong evidence for an acidic functional group.

-

-

Test 3: 5% Aqueous Sodium Bicarbonate (NaHCO₃): Expected to be soluble.

-

Causality: NaHCO₃ is a weaker base than NaOH. It will only dissolve acids that are stronger than carbonic acid (pKa ~6.4). Since carboxylic acids (pKa ~3-5) meet this criterion, dissolution (often with effervescence of CO₂) confirms the presence of a carboxylic acid specifically, distinguishing it from less acidic phenols (pKa ~10).[12]

-

-

Test 4: 5% Aqueous Hydrochloric Acid (HCl): Expected to be insoluble.

-

Causality: In an acidic medium, the carboxylic acid remains in its neutral, protonated form and thus remains water-insoluble. This test is primarily used to detect basic functional groups like amines.[12]

-

-

Test 5: Organic Solvents (e.g., Ethanol, Diethyl Ether): Expected to be soluble.

-

Diagram: Solubility Analysis Flowchart A decision tree for characterizing an unknown via solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint.

Self-Validating Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Trustworthiness: This method requires scrupulous attention to dryness. Potassium bromide (KBr) is hygroscopic; absorbed moisture will produce a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the analysis.

-

Gently grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.[13]

-

Transfer the powder to a pellet die.

-

Place the die under a hydraulic press and apply a force of approximately 8 tons for several minutes to form a transparent or translucent pellet.[14]

-

-

Spectrum Acquisition:

-

Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan.[15] This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and H₂O, as well as any absorbance from the KBr matrix itself.

-

Replace the blank with the sample pellet and acquire the sample spectrum.

-

Expected Characteristic Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 | O-H stretch (very broad) | Carboxylic Acid |

| ~3030 | C-H stretch (aromatic) | Benzene Ring |

| ~2850-2980 | C-H stretch (aliphatic) | Ethoxy Group (-CH₂, -CH₃) |

| ~1680-1700 | C=O stretch | Conjugated Carboxylic Acid |

| ~1625 | C=C stretch | Alkene (conjugated) |

| ~1450-1600 | C=C stretches | Aromatic Ring |

| ~1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |

Diagram: KBr Pellet Preparation Workflow A standardized procedure for solid-state FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring and adjacent double bond in this compound.[16][17] The spectrum provides information about the extent of conjugation.

Self-Validating Protocol:

-

Solvent and Sample Preparation:

-

Select a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Methanol or ethanol are common choices.[18]

-

Prepare a dilute stock solution of this compound of a precisely known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 for optimal accuracy.

-

-

Spectrum Acquisition:

-

Use a matched pair of quartz cuvettes (glass absorbs UV light below ~340 nm).

-

Fill one cuvette with the pure solvent to use as the reference or blank. Place it in the reference beam of a double-beam spectrophotometer.

-

Rinse the second cuvette with the sample solution before filling it and placing it in the sample beam.

-

Run a baseline correction (autozero) with the solvent-filled cuvette in both beams.

-

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to generate an absorbance spectrum.

-

-

Data Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

Self-Validating Protocol (¹H NMR):

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

-

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum and preventing a massive solvent signal from obscuring the sample signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

-

-

Spectrum Acquisition & Analysis:

-

Acquire the spectrum on a calibrated NMR spectrometer.

-

Analyze the resulting spectrum based on four key features:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons are deshielded by the ring current and appear downfield (6.5-8.0 ppm).[16]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

-

Coupling Constant (J): The distance between split peaks provides information on connectivity and, for the vinylic protons, can confirm the trans stereochemistry (typically a large J value of ~16 Hz).

-

-

Predicted ¹H NMR Signals for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| ~7.8-8.0 | Doublet (J ≈ 16 Hz) | 1H | Vinylic Proton (-CH=CH-COOH) |

| ~6.8-7.5 | Multiplet | 4H | Aromatic Protons |

| ~6.4-6.6 | Doublet (J ≈ 16 Hz) | 1H | Vinylic Proton (Ar-CH =CH-) |

| ~4.1 | Quartet | 2H | Ethoxy Methylene (-O-CH₂ -CH₃) |

| ~1.4 | Triplet | 3H | Ethoxy Methyl (-O-CH₂-CH₃ ) |

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered an irritant.[1]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, nitrile gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

Conclusion

The physical and spectroscopic properties of this compound are well-defined and can be reliably determined using standard, self-validating laboratory protocols. A thorough characterization, beginning with melting point and solubility assessments and confirmed by spectroscopic analysis (FTIR, UV-Vis, and NMR), is fundamental to ensuring the identity, purity, and quality of the material. For professionals in research and drug development, a mastery of these techniques and the principles behind them is essential for advancing a compound from the laboratory bench to potential applications.

References

- Melting point determination. (n.d.). University of Calgary.

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq.

- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.

- Determination of Melting Point. (n.d.). Clarion University.

- 2-Methoxycinnamic acid. (n.d.). Sigma-Aldrich.

- Powder Samples. (n.d.). Shimadzu Corporation.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). Jasco Inc.

- This compound. (n.d.). PubChem, National Institutes of Health.

- trans-2-Methoxycinnamic acid, 98+%. (n.d.). Thermo Scientific Chemicals.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Sydney.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Solubility of Organic Compounds. (2023, August 31). University of South Florida.

- Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria.

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.

- 2-Methoxycinnamic Acid Supplier. (n.d.). Alchemist-chem.

- 2-Methoxycinnamic acid CAS#: 6099-03-2. (n.d.). ChemicalBook.

- Showing Compound trans-2-Methoxycinnamic acid (FDB004884). (2010, April 8). FooDB.

- 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Drug Discovery and Development.

- UV-Vis Spectroscopy. (n.d.). SlidePlayer.

Sources

- 1. This compound | C11H12O3 | CID 736242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Methoxycinnamic Acid Supplier | Intermediate for Fine Chemicals [cinnamic-acid.com]

- 4. 2-Methoxycinnamic acid CAS#: 6099-03-2 [m.chemicalbook.com]

- 5. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. jascoinc.com [jascoinc.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 18. repository.up.ac.za [repository.up.ac.za]

2-Ethoxycinnamic acid solubility in organic solvents

Abstract

2-Ethoxycinnamic acid, a derivative of the widely studied cinnamic acid, presents unique physicochemical properties relevant to its application in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed examination of the theoretical and practical aspects governing the solubility of this compound in various organic solvents. We will explore its molecular characteristics, predictive solubility principles, and present a robust experimental protocol for accurate solubility determination. This document is intended to serve as a foundational resource, blending established chemical principles with actionable laboratory methods.

Introduction: The Significance of Solubility

Cinnamic acid and its derivatives are recognized for their diverse pharmacological potential, including anti-inflammatory, antibacterial, and anti-diabetic properties[1]. This compound, as one such derivative, is a subject of interest for synthetic chemists and drug developers. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. It directly impacts:

-

Reaction Kinetics: The rate and efficiency of chemical synthesis are often dependent on the concentration of reactants in a solvent.

-

Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.

-

Bioavailability: In drug development, the solubility of a compound can influence its absorption and subsequent efficacy.

-

Formulation: Creating stable and effective liquid formulations requires precise knowledge of a compound's solubility profile.

This guide moves beyond a simple data listing to explain the underlying principles that dictate how this compound interacts with different solvent environments.

Physicochemical Profile of this compound

The solubility behavior of a molecule is intrinsically linked to its structure and physical properties. The key features of this compound, IUPAC name (E)-3-(2-ethoxyphenyl)prop-2-enoic acid, are its aromatic ring, a carboxylic acid group, and an ethoxy substituent at the ortho position[2].

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[2] |

| Molecular Weight | 192.21 g/mol | PubChem[2] |

| IUPAC Name | (E)-3-(2-ethoxyphenyl)prop-2-enoic acid | PubChem[2] |

| Canonical SMILES | CCOC1=CC=CC=C1/C=C/C(=O)O | PubChem[2] |

| Structure | See Figure 1 | |

Figure 1: Chemical structure of this compound.

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The carboxylic acid group (-COOH) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ether linkage in the ethoxy group (-OCH₂CH₃) can act as a hydrogen bond acceptor.

-

Non-Polar Moiety: The benzene ring provides a significant non-polar, hydrophobic character, enabling van der Waals and π-π stacking interactions.

This dual nature predicts a nuanced solubility profile, with significant solubility in solvents that can engage with both its polar and non-polar regions.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more sophisticated approach involves considering the specific intermolecular forces at play and the overall energetics of the dissolution process.

Solvent Polarity and Hydrogen Bonding

The solubility of this compound is highest in solvents that can effectively solvate its carboxylic acid group.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the -COOH group. The addition of an alcohol to water has been shown to significantly increase the solubility of the parent compound, trans-cinnamic acid, with ethanol having a more pronounced effect than methanol[3]. We can anticipate a similar strong solubility for the ethoxy derivative in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and acetone are expected to be effective due to their ability to accept a hydrogen bond from the carboxylic acid's hydroxyl group. Structurally similar compounds like 2-methoxycinnamic acid are known to be soluble in acetone, DMSO, and ethyl acetate[4].

-

Non-Polar Solvents (e.g., toluene, hexane): These solvents lack strong dipoles and cannot participate in hydrogen bonding. Dissolution in these media relies on weaker van der Waals forces to overcome the strong crystal lattice energy of the solid solute. Therefore, solubility is expected to be low.

Influence of the Ethoxy Group

Compared to the parent trans-cinnamic acid, the ethoxy group at the ortho-position introduces steric hindrance around the carboxylic acid, which may slightly modulate its interaction with solvents. More importantly, it adds to the molecule's overall size and introduces an additional polar ether linkage, potentially enhancing solubility in moderately polar solvents compared to its parent compound.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding capability (donor and acceptor) with the carboxylic acid group.[3] |

| Polar Aprotic | DMSO, Acetone | High | Strong hydrogen bond acceptors, effectively solvating the carboxylic acid proton.[4] |

| Ethyl Acetate | Moderate to High | Good hydrogen bond acceptor and moderate polarity. | |

| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor compared to DMSO or acetone. | |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Capable of weak hydrogen bonding; effectively solvates the aromatic ring.[4] |

| Aromatic | Toluene | Low to Moderate | Primarily non-polar interactions; may show some solubility due to π-π stacking. |

| Aliphatic | Hexane, Heptane | Low | Lacks polarity and hydrogen bonding ability; unable to overcome solute-solute interactions. |

Disclaimer: This table is predictive and serves as a guideline. Experimental verification is essential for any practical application.

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium shake-flask method is a gold-standard technique for this purpose[3][5].

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Protocol 1: Isothermal Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-50 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A preliminary time-course study can be run to confirm the time required to reach equilibrium.

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the saturated solution into a pre-weighed volumetric flask using a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.

-

Calculation: Use the concentration obtained from the HPLC analysis and the known dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in desired units (e.g., mg/mL, g/100g solvent, or mol/L).

Protocol 2: Quantification by HPLC-UV

Objective: To accurately measure the concentration of this compound.

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic acid) is a common starting point for cinnamic acid derivatives. A typical ratio might be 60:40 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for λmax using a standard solution; likely to be in the 270-320 nm range.

-

Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the standards and plot the peak area versus concentration to generate a linear regression curve (R² > 0.995).

-

Sample Analysis: Inject the diluted samples from the solubility experiment.

-

Concentration Determination: Use the peak area of the sample and the calibration curve equation to determine its concentration.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its molecular structure and fundamental chemical principles allows for reliable prediction of its behavior in various organic solvents. It is anticipated to have high solubility in polar protic and aprotic solvents and low solubility in non-polar aliphatic solvents. For drug development and process chemistry, where precision is essential, these predictions must be confirmed through rigorous experimental measurement. The isothermal shake-flask method coupled with HPLC-UV analysis provides a reliable and accurate means to generate this critical data, enabling informed solvent selection and process optimization.

References

- Blog. (2025, July 1). What is the solubility of cinnamic acid in water?

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.

- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents.

- ChemicalBook. (n.d.). 2-Methoxycinnamic acid CAS#: 6099-03-2.

- The Pharma Innovation Journal. (2019, April 29). Cinnamic acid derivatives.

- Benchchem. (n.d.). Common interferences in the analytical detection of 2-Methoxycinnamic acid.

- Universidade do Porto. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.

- PubMed. (n.d.). Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study.

- PubMed. (n.d.). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD.

- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF.

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H12O3 | CID 736242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 2-Methoxycinnamic acid CAS#: 6099-03-2 [m.chemicalbook.com]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxycinnamic Acid

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the solid-state characterization of active pharmaceutical ingredients (APIs). The study of crystal structure is paramount in modern drug development, as the polymorphic form of an API can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability[1][2]. 2-Ethoxycinnamic acid (OETCA), a derivative of cinnamic acid, serves as an exemplary case study in the complexities and importance of polymorphic control. This document provides a comprehensive analysis of the known polymorphs of OETCA, detailing the experimental methodologies for their synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SCXRD).

The Polymorphic Landscape of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, which can have significant implications for drug efficacy and manufacturing. ortho-Ethoxy-trans-cinnamic acid (OETCA) is known to exhibit at least four polymorphic forms, designated as α, α', β, and γ. These polymorphs display different thermal stabilities and photoreactivities, making OETCA an interesting subject for solid-state chemistry and crystal engineering studies.

The α-polymorph is a stable form at room temperature, while the α'-polymorph is a high-temperature form that can be obtained through a reversible single-crystal-to-single-crystal phase transformation of the α-form at 333 K[1][2]. The β and γ polymorphs have also been reported, exhibiting different photoreactive properties upon exposure to UV radiation. The study of these various forms provides valuable insights into the relationship between crystal packing and the solid-state behavior of molecules.

Synthesis of this compound via Knoevenagel Condensation

A reliable synthesis of the parent compound is the first step in any crystallographic study. This compound can be efficiently synthesized using the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method involves the reaction of an active methylene compound (malonic acid) with an aldehyde (2-ethoxybenzaldehyde) in the presence of a basic catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxybenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 25 mL of pyridine.

-

Gently warm the mixture to dissolve the solids.

-

Add a catalytic amount of piperidine (approximately 0.5 mL) to the solution.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice and water.

-

Acidify the mixture with concentrated hydrochloric acid until the product precipitates out as a white solid.

-

Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Crystallization of this compound Polymorphs

The key to a successful single-crystal X-ray diffraction study lies in the growth of high-quality single crystals. For polymorphic compounds like OETCA, the crystallization conditions must be carefully controlled to obtain the desired form.

Experimental Protocol: Crystallization of the α-Polymorph

The α-polymorph of OETCA can be reliably obtained by slow evaporation from a saturated solution in ethyl acetate.

Materials:

-

Purified this compound

-

Ethyl acetate (analytical grade)

-

Glass vial with a loose-fitting cap or covered with perforated parafilm

Procedure:

-

Prepare a saturated solution of this compound in ethyl acetate at room temperature by gradually adding the solute to the solvent with stirring until a small amount of undissolved solid remains.

-

Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature.

-

Filter the saturated solution into a clean glass vial to remove any dust or undissolved particles.

-

Cover the vial with a loose-fitting cap or perforated parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

Prism-like single crystals of the α-polymorph will form as the solvent evaporates.

Note: At present, detailed and reproducible crystallization protocols for obtaining single crystals of the β and γ polymorphs are not widely available in the public domain. Researchers are encouraged to explore various crystallization techniques, such as cooling from different solvents, solvent-vapor diffusion, and sublimation, to access these other polymorphic forms.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of OETCA is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted X-ray beams are integrated.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined crystal structure is validated to ensure its quality and accuracy.

Crystallographic Data of this compound Polymorphs

The following table summarizes the known crystallographic data for the α and α' polymorphs of ortho-ethoxy-trans-cinnamic acid. The data for the α' polymorph is presented at a representative temperature above its phase transition.

| Parameter | α-Polymorph | α'-Polymorph (at 345 K) |

| Temperature (K) | 293 | 345 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 13.634(3) | 8.381(2) |

| b (Å) | 5.861(1) | 13.931(3) |

| c (Å) | 13.065(3) | 14.281(3) |

| α (°) | 90 | 68.32(3) |

| β (°) | 113.34(3) | 78.88(3) |

| γ (°) | 90 | 88.01(3) |

| Volume (ų) | 958.8(3) | 1515.1(5) |

| Z | 4 | 6 |

| Z' | 1 | 3 |

| CCDC No. | To be confirmed | To be confirmed |

Note: The CCDC (Cambridge Crystallographic Data Centre) deposition numbers provide access to the full crystallographic information files (CIFs). While the existence of these structures is well-documented, the specific deposition numbers are pending confirmation from a direct search of the CCDC database.

Analysis of the Crystal Structures

Molecular Conformation

In the α-polymorph, the this compound molecule is largely planar. However, in the high-temperature α'-polymorph, two of the three unique molecules in the asymmetric unit adopt a non-planar conformation[1]. This conformational flexibility is a key factor in the observed phase transition.

Intermolecular Interactions and Crystal Packing

The crystal packing of OETCA polymorphs is dominated by hydrogen bonding and other non-covalent interactions. In the α'-polymorph, the carboxylic acid groups of adjacent molecules form centrosymmetric R²₂(8) hydrogen-bonded dimers. These dimers are further linked into ribbons and sheets through C-H···O interactions[1]. The differences in these intermolecular interactions between polymorphs are responsible for their varying physical properties.

Implications for Drug Development

The existence of multiple polymorphs of this compound with different stabilities underscores the importance of comprehensive solid-form screening during drug development. The α to α' phase transition, for instance, could have significant implications for the stability of a pharmaceutical formulation upon heating. Furthermore, the different photoreactivities of the polymorphs highlight the need to control the solid form to prevent unwanted degradation upon exposure to light. A thorough understanding of the crystal structures of all accessible polymorphs allows for the selection of the most stable and efficacious form for development, ensuring product quality and consistency.

Conclusion

The crystal structure analysis of this compound reveals a fascinating polymorphic landscape with implications for its solid-state properties. This guide has provided a detailed overview of the synthesis, crystallization, and structural characterization of OETCA polymorphs. By understanding the intricate relationship between molecular conformation, crystal packing, and physicochemical properties, researchers can make more informed decisions in the development of new pharmaceutical products. The methodologies and analyses presented herein serve as a valuable resource for scientists working in the field of solid-state pharmaceutical chemistry.

References

- Fernandes, M. A., Levendis, D. C., & Schoening, F. R. L. (2004). A new polymorph of ortho-ethoxy-trans-cinnamic acid: single-to-single-crystal phase transformation and mechanism. Acta Crystallographica Section B: Structural Science, 60(Pt 3), 300–314. [Link]

- Fernandes, M. A., & Levendis, D. C. (2004). Photodimerization of the α′-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state. I. Monitoring the reaction at 293 K. Acta Crystallographica Section B: Structural Science, 60(Pt 3), 315–324. [Link]

- Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(11), 8564-8571. [Link]

- Koo, J., Fish, M. S., Walker, G. N., & Blake, J. (1963). 2,3-dimethoxycinnamic acid. Organic Syntheses, Coll. Vol. 4, p.327; Vol. 37, p.24. [Link]

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons.

- CCDC. (n.d.). The Cambridge Structural Database (CSD).

- CCDC. (2026, January 16).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Ethoxycinnamic Acid

Introduction

In the landscape of pharmaceutical intermediates and cosmetic ingredients, the precise structural elucidation of active molecules is paramount. 2-Ethoxycinnamic acid (IUPAC name: (E)-3-(2-ethoxyphenyl)prop-2-enoic acid; CAS 69038-81-9) is a derivative of cinnamic acid with significant applications, including as a building block for anti-inflammatory agents and as a UV-absorbing component in sunscreens.[1][2] Its efficacy and safety are intrinsically linked to its molecular structure. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to characterize this compound. As a complete, published dataset for this compound is not consolidated in a single source, this whitepaper synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predictive, and validated analytical profile. This approach mirrors the practical challenges faced by researchers and offers a framework for confident structural verification.

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound consists of a carboxylic acid functional group, a trans-alkene linker, and a benzene ring substituted with an ethoxy group at the ortho position.

Molecular Formula: C₁₁H₁₂O₃[3] Molecular Weight: 192.21 g/mol [3]

Our analytical workflow is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation.

Sources

A Technical Guide to the Theoretical and Computational Analysis of 2-Ethoxycinnamic Acid

Introduction

2-Ethoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Cinnamic acid and its analogues are known for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] The addition of an ethoxy group to the phenyl ring can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and material characteristics. This guide provides an in-depth technical overview of the theoretical and computational methodologies used to elucidate the structural, spectroscopic, and potential therapeutic properties of this compound.

As a Senior Application Scientist, the rationale behind this guide is to move beyond mere procedural descriptions and delve into the causality of our computational choices. The methodologies outlined herein are designed to be self-validating, where theoretical predictions are poised for correlation with experimental data, ensuring a robust and reliable scientific narrative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.

Part 1: Unveiling Molecular Architecture and Reactivity through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern chemical research. They provide a lens into the electronic structure of molecules, which governs their geometry, stability, and reactivity.

Geometry Optimization: The Foundation of All Calculations

The first and most critical step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is not a trivial step; the conformation of a molecule dictates its interactions with its environment, including biological targets.

Expert Insight: The choice of a computational method and basis set is a balance between accuracy and computational cost. For a molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set offers a reliable compromise.[3][4] The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic correlation for many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Protocol: Geometry Optimization of this compound

-

Input Structure Generation: Construct the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

-

Computational Method Selection: In the computational chemistry software (e.g., Gaussian, ORCA), specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process.

-

Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[5]

Expert Insight: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is invaluable for predicting how this compound might participate in chemical reactions or interact with biological macromolecules. For instance, a lower energy gap might indicate higher antioxidant potential.[2]

Table 1: Calculated Electronic Properties of a Representative Cinnamic Acid Derivative (trans-4-Methoxycinnamic Acid) [5]

| Property | Value |

| HOMO Energy | -5.9160 eV |

| LUMO Energy | -1.6275 eV |

| HOMO-LUMO Gap | 4.2885 eV |

Note: These values for a related molecule illustrate the type of data obtained. Specific values for this compound would be generated through the described computational protocol.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Expert Insight: Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and ethoxy groups as potential sites for hydrogen bonding and other electrostatic interactions, which is critical for understanding its binding to a protein active site.

Part 2: Bridging Theory and Experiment through Spectroscopic Analysis

Computational methods can predict various types of molecular spectra with a high degree of accuracy. This allows for direct comparison with experimental data, aiding in structural elucidation and the assignment of spectral features.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra.

Expert Insight: It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data. A comparative study of cinnamic acid derivatives has shown good agreement between scaled theoretical and experimental vibrational frequencies.[3][6][7]

Protocol: Calculation of Vibrational Spectra

-

Optimized Geometry: Use the optimized geometry of this compound obtained from the previous step.

-

Frequency Calculation: Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).

-

Data Analysis: The output will provide the vibrational frequencies and their corresponding intensities.

-

Scaling and Visualization: Apply the appropriate scaling factor to the calculated frequencies and use visualization software to generate the theoretical IR and Raman spectra.

Table 2: Representative Vibrational Frequencies for Cinnamic Acid [3][4]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3599 | ~3000 (broad) |

| C=O Stretch | ~1688 | ~1688 |

| C=C Stretch (Olefinic) | ~1640 | ~1627 |

| C-H Stretch (Phenyl) | 3006-3054 | 2977-3067 |

Note: This table provides an example for the parent cinnamic acid. A similar analysis would be performed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting ¹H and ¹³C NMR chemical shifts.[3]

Expert Insight: Theoretical NMR calculations are particularly useful for assigning complex spectra and for studying conformational isomers. The accuracy of the predicted chemical shifts can be improved by performing the calculations in the presence of a solvent, using an implicit solvation model like the Polarizable Continuum Model (PCM).

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of molecules, which correspond to the absorption bands in a UV-Vis spectrum.

Expert Insight: TD-DFT calculations can provide valuable information about the nature of the electronic transitions (e.g., π → π* or n → π*). This is crucial for understanding the photophysical properties of this compound and can be particularly relevant in applications such as sunscreens or photoactive materials. Studies on alkoxycinnamic acids have successfully used TD-DFT to simulate their electronic absorption spectra.[8]

Part 3: Exploring Therapeutic Potential with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[9][10]

The Principles of Molecular Docking

Molecular docking simulations involve two key components: a search algorithm that generates a large number of possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose.

Expert Insight: The choice of the target protein is paramount. For cinnamic acid derivatives, potential targets could include enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), or proteins implicated in cancer cell proliferation.[1][9][11] The reliability of a docking study is highly dependent on the quality of the crystal structure of the target protein and the accuracy of the docking software's scoring function.

Protocol: Molecular Docking of this compound

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum chemical method.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of a known inhibitor or a predicted active site.

-

Run the docking simulation using software such as AutoDock, Glide, or GOLD.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-